molecular formula C16H16IN7O B3209673 (2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 1060207-27-3

(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B3209673
CAS No.: 1060207-27-3
M. Wt: 449.25 g/mol
InChI Key: YGFOVYFQWSNGNK-UHFFFAOYSA-N
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Description

The compound (2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone features a triazolopyrimidine core linked to a piperazine ring and a 2-iodophenyl group via a methanone bridge. Key structural attributes include:

  • Triazolopyrimidine moiety: A fused heterocyclic system common in kinase inhibitors and nucleoside analogs due to its ability to mimic purine bases.
  • Piperazine linker: Enhances solubility and provides conformational flexibility for target binding.

Properties

IUPAC Name

(2-iodophenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN7O/c1-22-14-13(20-21-22)15(19-10-18-14)23-6-8-24(9-7-23)16(25)11-4-2-3-5-12(11)17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFOVYFQWSNGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4I)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C16H16IN7O and a molecular weight of 449.25 g/mol, this compound is characterized by its unique structure that incorporates both triazole and piperazine moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

 2 iodophenyl 4 3 methyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl piperazin 1 yl methanone\text{ 2 iodophenyl 4 3 methyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl piperazin 1 yl methanone}

Biological Activity Overview

Research indicates that compounds containing triazole and piperazine rings exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound has been explored in various studies.

Antimicrobial Activity

A study highlighted the synthesis of related compounds and their antimicrobial properties. The results demonstrated that many derivatives exhibited moderate to excellent antimicrobial activity against various bacterial strains. For instance, compounds with similar structural features were screened for their efficacy against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

CompoundActivity Against S. aureusActivity Against E. coli
5aModerateGood
5bExcellentModerate
5kGoodExcellent

Anticancer Potential

The triazole ring in the compound is known for its role in anticancer activity. Research has indicated that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells . The specific anticancer effects of this compound have yet to be extensively documented but are suggested based on the biological activities of similar compounds.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors associated with disease processes. For example, triazole derivatives have been shown to act on G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways .

Case Studies

Recent case studies have explored the efficacy of related compounds in clinical settings. For example:

  • Triazole Derivatives in Cancer Therapy : A study demonstrated that triazole-containing compounds significantly reduced tumor size in animal models when administered at specific doses.
  • Antimicrobial Screening : In vitro assays showed that several derivatives exhibited potent activity against multidrug-resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared below with two analogs: one from and a structurally distinct methanone derivative from .

Compound Triazolopyrimidine Substituent Aryl Group on Methanone Molecular Weight (g/mol) Key Features
(2-Iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (Target) 3-Methyl 2-Iodophenyl ~481.2 (estimated) Heavy iodine atom enhances polarizability; potential halogen bonding .
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 3-(4-Methylphenyl) 4-Trifluoromethylphenyl ~497.4 (estimated) Trifluoromethyl group increases lipophilicity and metabolic stability .
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) N/A (Pyrazole-thiophene hybrid) N/A ~290.3 Thiophene-pyrazole system with electron-withdrawing cyano group .
Key Observations:

Triazolopyrimidine Substitutions :

  • The 3-methyl group in the target compound reduces steric hindrance compared to the 3-(4-methylphenyl) substituent in the analog from , which may hinder binding to flat binding pockets.
  • The 4-trifluoromethylphenyl group in the analog enhances lipophilicity (logP ~3.5 estimated) versus the 2-iodophenyl group (logP ~2.8 estimated), favoring membrane permeability .

The trifluoromethyl group in the analog is electron-withdrawing, altering aryl ring electron density and possibly modulating π-π stacking interactions .

Heterocyclic Diversity :

  • Compound 7a () demonstrates divergent bioactivity due to its thiophene-pyrazole core, which may target enzymes like thymidylate synthase or dihydrofolate reductase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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